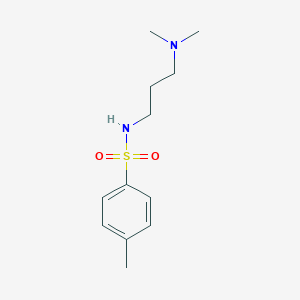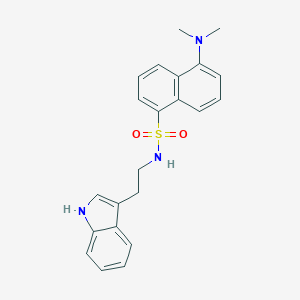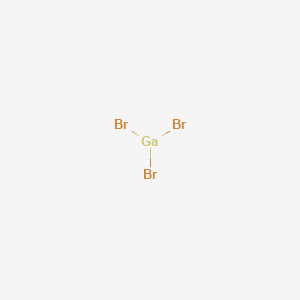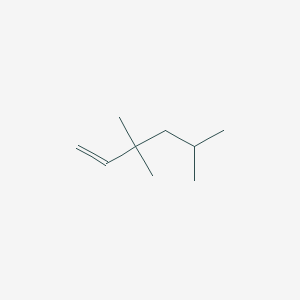
Manganese(3+) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(3+) phosphate (MnPO4) is an inorganic compound that has been extensively studied due to its potential applications in catalysis, energy storage, and environmental remediation. MnPO4 is a stable, insoluble, and non-toxic material that is easily synthesized using various methods.
作用機序
The mechanism of action of Manganese(3+) phosphate in catalysis, energy storage, and environmental remediation is complex and depends on the specific application. In catalysis, Manganese(3+) phosphate acts as a heterogeneous catalyst, which means that the reactants are in a different phase from the catalyst. The mechanism of catalytic reactions involving Manganese(3+) phosphate is still under investigation, but it is believed to involve the activation of oxygen species and the formation of intermediate species. In energy storage, Manganese(3+) phosphate acts as an electrode material, which means that it undergoes reversible redox reactions during charging and discharging. The mechanism of redox reactions involving Manganese(3+) phosphate is also still under investigation, but it is believed to involve the insertion and extraction of lithium or sodium ions into the crystal lattice of Manganese(3+) phosphate. In environmental remediation, Manganese(3+) phosphate acts as an adsorbent, which means that it attracts and binds pollutants onto its surface. The mechanism of adsorption involving Manganese(3+) phosphate is dependent on the specific pollutant and the surface properties of Manganese(3+) phosphate.
生化学的および生理学的効果
Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that does not have any significant biochemical or physiological effects on living organisms. However, the potential environmental impact of Manganese(3+) phosphate needs to be further investigated, especially in the context of its use as an adsorbent for the removal of pollutants from water and soil.
実験室実験の利点と制限
Manganese(3+) phosphate has several advantages for lab experiments, including its stability, insolubility, and non-toxicity. Manganese(3+) phosphate is also easily synthesized using various methods, which makes it accessible for researchers. However, Manganese(3+) phosphate has some limitations, including its low surface area, which can limit its catalytic activity and adsorption capacity. Manganese(3+) phosphate also tends to agglomerate, which can affect its performance in lab experiments.
将来の方向性
There are several future directions for the research on Manganese(3+) phosphate, including the development of new synthesis methods, the investigation of its catalytic and energy storage properties, and the optimization of its adsorption capacity for environmental remediation. Some specific future directions include the use of Manganese(3+) phosphate as a catalyst for the conversion of biomass into valuable chemicals, the use of Manganese(3+) phosphate as an electrode material for sodium-ion batteries, and the modification of Manganese(3+) phosphate surface properties for the selective removal of specific pollutants from water and soil.
Conclusion
Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that has potential applications in catalysis, energy storage, and environmental remediation. Manganese(3+) phosphate can be easily synthesized using various methods, and its mechanism of action is complex and dependent on the specific application. Manganese(3+) phosphate has several advantages for lab experiments, but also some limitations. There are several future directions for the research on Manganese(3+) phosphate, which can lead to the development of new technologies for a sustainable future.
合成法
Manganese(3+) phosphate can be synthesized using various methods, including hydrothermal synthesis, sol-gel method, co-precipitation, and solid-state reaction. Hydrothermal synthesis is the most commonly used method, which involves the reaction of manganese salt and phosphate salt in an autoclave at high temperature and pressure. The sol-gel method involves the formation of a sol, which is then transformed into a gel by a chemical or thermal treatment. Co-precipitation involves the simultaneous precipitation of manganese and phosphate ions from a solution. Solid-state reaction involves the reaction of manganese oxide and phosphate at high temperature.
科学的研究の応用
Manganese(3+) phosphate has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation. In catalysis, Manganese(3+) phosphate has been used as a catalyst for various reactions, such as the oxidation of alcohols, the reduction of nitro compounds, and the decomposition of hydrogen peroxide. In energy storage, Manganese(3+) phosphate has been used as an electrode material for lithium-ion batteries, sodium-ion batteries, and supercapacitors. In environmental remediation, Manganese(3+) phosphate has been used as an adsorbent for the removal of heavy metals and organic pollutants from water and soil.
特性
CAS番号 |
10236-39-2 |
|---|---|
製品名 |
Manganese(3+) phosphate |
分子式 |
MnO4P |
分子量 |
149.909 g/mol |
IUPAC名 |
manganese(3+);phosphate |
InChI |
InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChIキー |
BECVLEVEVXAFSH-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mn+3] |
正規SMILES |
[O-]P(=O)([O-])[O-].[Mn+3] |
同義語 |
Manganese (II) phosphate, Mn 34% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



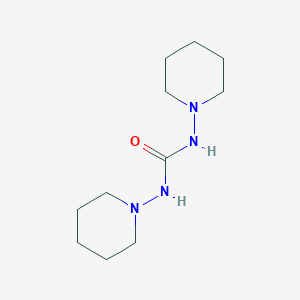

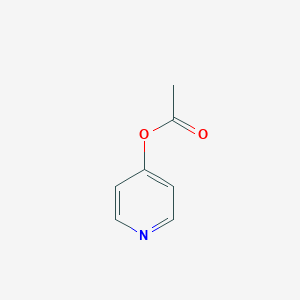

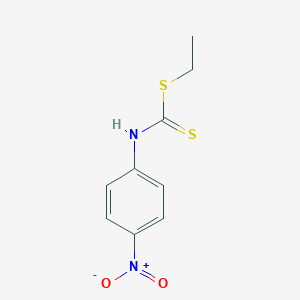
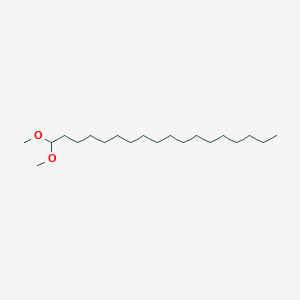
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
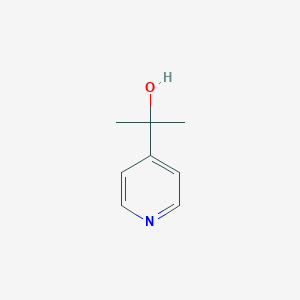
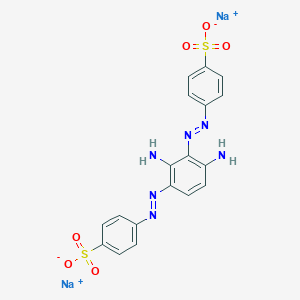
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
